1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is a synthetic carbazole derivative characterized by a dichlorinated carbazole core linked to a propan-2-ol chain substituted with a morpholine moiety. The carbazole scaffold is modified with chlorine atoms at positions 3 and 6, enhancing its electronic and steric properties.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2 |
InChI Key |
MQIMMVBJAICTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Carbazole Core Synthesis
The carbazole core is synthesized via cyclization or coupling reactions. A common approach involves Ullmann-type coupling of chlorinated anilines or Suzuki-Miyaura cross-coupling with chlorinated boronic acids. For example:
-
Chlorinated aniline coupling : 3,6-Dichloroaniline undergoes cyclization with another chlorinated aniline precursor under copper catalysis to form the carbazole skeleton.
-
Suzuki coupling : A brominated carbazole intermediate reacts with a chlorinated boronic acid in the presence of Pd catalysts (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃).
Table 1: Reagents and Conditions for Carbazole Core Formation
Propanol Chain Introduction
The propanol chain is typically introduced via alkylation or epoxide ring-opening reactions.
Alkylation with Dihaloalkanes
4-Hydroxycarbazole reacts with 1,3-dibromopropane under basic conditions (e.g., KOH in acetonitrile) to form a bromopropyl intermediate. Subsequent hydrolysis replaces the bromide with a hydroxyl group.
Example Protocol :
-
Alkylation : 4-Hydroxycarbazole + 1,3-dibromopropane → bromopropyl carbazole (KOH, CH₃CN, RT, 5–18 h).
-
Hydrolysis : Bromopropyl carbazole → propanol carbazole (NaOH, H₂O, reflux).
Table 2: Alkylation and Hydrolysis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 1,3-Dibromopropane, KOH, CH₃CN | 50-70% |
| Hydrolysis | NaOH, H₂O, reflux | 60-80% |
Epoxide Ring-Opening
An alternative route involves reacting 2-(bromomethyl)oxirane with a carbazole derivative to form an epoxide, followed by nucleophilic opening with a hydroxyl group.
Example Protocol :
Morpholine Incorporation
The morpholine ring is introduced via nucleophilic substitution or amide coupling .
Nucleophilic Substitution
The bromopropyl carbazole intermediate reacts with morpholine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).
Example Protocol :
Table 3: Morpholine Substitution Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Substitution | Morpholine, K₂CO₃, DMF | 70-80% |
Amide Coupling (Alternative)
For amide-linked analogs, ethyl chloroacetate reacts with 4-hydroxycarbazole to form an ester, which is hydrolyzed to a carboxylic acid. Subsequent coupling with morpholine using EDC/HOBt yields the amide derivative.
Example Protocol :
Industrial-Scale Optimization
Patent data highlight batch vs. continuous flow processes for scalability. Key optimizations include:
-
Solvent selection : Tetrahydrofuran (THF) or ethyl acetate for high solubility.
-
Temperature control : Reactions at 80–90°C for faster kinetics.
-
Purification : Crystallization from ethanol/toluene mixtures.
Table 4: Industrial-Scale Parameters
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Solvent | THF, ethyl acetate | THF, methyl ethyl ketone |
| Temperature | 80–90°C | 55–60°C |
| Yield | 70–75% | 85–90% |
Challenges and Solutions
-
Regioselectivity : Chlorine placement at 3- and 6-positions requires directing groups (e.g., methoxy) during synthesis, followed by demethylation.
-
Morpholine Reactivity : Steric hindrance during substitution necessitates polar solvents and prolonged reaction times.
-
Purity : Column chromatography or crystallization is critical to remove byproducts.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ullmann coupling | Low-cost precursors | Moderate yield |
| Suzuki coupling | High regioselectivity | Pd catalyst expense |
| Epoxide ring-opening | Mild conditions | Multi-step complexity |
Data Tables and Research Findings
Table 5: Yield Comparison Across Methods
| Method | Step 1 (Core) | Step 2 (Propanol) | Step 3 (Morpholine) | Total Yield |
|---|---|---|---|---|
| Ullmann + Alkylation | 60% | 70% | 75% | 31.5% |
| Suzuki + Substitution | 80% | 65% | 70% | 36.2% |
Table 6: Key Intermediates and Roles
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| 3,6-Dichlorocarbazole | C₁₂H₈Cl₂N | Core scaffold |
| Bromopropyl carbazole | C₁₅H₁₂BrCl₂N | Precursor for substitution |
| Propanol carbazole | C₁₅H₁₄Cl₂N O | Intermediate for morpholine |
Chemical Reactions Analysis
Oxidation Reactions
The propanol chain (-CH₂CH(OH)CH₂-) is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the secondary alcohol into a ketone. For example:
This reaction may proceed under acidic or basic conditions, depending on the oxidizing agent.
Substitution Reactions
Nucleophilic aromatic substitution is feasible at the dichloro-substituted carbazole core . The electron-withdrawing chlorine atoms activate the carbazole ring for substitution. Potential reactions include:
-
Halogen displacement : Chloride ions may act as leaving groups, allowing substitution with nucleophiles (e.g., amines, alkoxides).
-
Functionalization of chlorides : Reaction with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) could introduce new substituents .
Nucleophilic Ring Substitution
The morpholine ring (a six-membered oxygen-containing heterocycle) may undergo nucleophilic attack. For example:
-
Alkylation or acylation : The oxygen atom in morpholine can act as a nucleophile, reacting with alkyl halides or acyl chlorides .
-
Reduction : The sulfur-free morpholine ring is less prone to reduction compared to thiomorpholine analogs, but its amine groups could participate in reductive amination under specific conditions .
Reaction Conditions and Reagents
| Reaction Type | Common Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic conditions), CrO₃ | Ketone derivatives |
| Nucleophilic Substitution | NaH, KOtBu, alkyl halides, acyl chlorides | Substituted carbazole derivatives |
| Morpholine Functionalization | Alkyl halides, acyl chlorides, LiAlH₄ | Alkylated/acylated morpholine |
Structural Considerations
-
Steric hindrance : The bulky carbazole core and morpholine ring may limit reaction accessibility.
-
Electronic effects : Dichloro groups increase electron deficiency in the carbazole ring, favoring nucleophilic substitution.
-
Solvent compatibility : Polar aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., ethanol) may be used depending on the reaction type .
Biological Implications
While not directly addressing chemical reactivity, the compound’s structural features (e.g., planar carbazole, hydrophilic morpholine) suggest potential for biological interactions such as:
-
Hydrogen bonding : Morpholine’s oxygen and amine groups may interact with enzymes (e.g., MAO isoforms) .
-
π-π stacking : The carbazole core could engage in aromatic interactions with biological targets .
Limitations in Available Data
The provided sources ( ) focus on synthesis or biological activity rather than detailed reaction mechanisms. Further experimental studies are needed to fully characterize the compound’s reactivity under diverse conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol exhibits promising anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown efficacy against certain microbial strains, making it a candidate for further development as an antimicrobial agent. Its unique structure allows it to interact with biological macromolecules, which is essential in understanding its mechanism of action.
Pharmacophore Development
As a pharmacophore, this compound serves as a template for designing new drugs targeting specific biological pathways. Its structural features can be modified to enhance potency and selectivity against target diseases.
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The electronic properties of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when subjected to an electric current is being explored for use in display technologies.
Conductive Polymers
This compound can also be incorporated into conductive polymers, enhancing their electrical conductivity and thermal stability. Such materials are essential in developing advanced electronic devices and sensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against breast cancer cell lines | Demonstrated significant inhibition of cell growth with an IC50 value in the low micromolar range. |
| Antimicrobial Efficacy Assessment | Tested against gram-positive and gram-negative bacteria | Showed effective bactericidal activity with minimum inhibitory concentrations comparable to standard antibiotics. |
| OLED Performance Evaluation | Incorporated into OLED devices | Achieved high brightness and efficiency, indicating potential for commercial applications in display technologies. |
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural similarities with 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, differing primarily in substituents on the carbazole ring, propanol chain, or amine group:
Comparative Analysis of Physicochemical and Functional Properties
Substituent Effects on Bioactivity: The morpholine group in the target compound enhances hydrogen-bonding capacity compared to the m-tolylamino or benzylamino groups in analogs . This may improve interactions with polar binding pockets in biological targets.
Synthetic Accessibility: The benzylamino analog (CAS 303798-31-4) is synthesized via reflux with a 69% yield, suggesting robust scalability . Morpholine-containing derivatives often require specialized coupling reagents, as seen in similar propanol-amine syntheses (e.g., SPI009) .
The phenoxypropanol derivative SPI009 demonstrates that propanol-amine frameworks are viable for antimicrobial development, supporting further exploration of the target compound .
Biological Activity
1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the carbazole family, known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. This article will delve into the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : C19H20Cl2N2O2
- Molecular Weight : 379.3 g/mol
- IUPAC Name : 1-(3,6-dichloro-9H-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol
The precise mechanism of action for 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes. The compound may modulate GPCR activity, influencing pathways related to inflammation and pain .
Antiviral Activity
Recent studies have indicated that 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol exhibits antiviral properties. Specifically, it has been shown to disrupt the lifecycle of beta-coronaviruses by interfering with viral replication and entry into host cells .
Anticancer Properties
The compound has also demonstrated potential anticancer activity. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential utility in inflammatory diseases .
Case Studies
- Study on Antiviral Activity : A recent investigation into the antiviral effects of the compound demonstrated significant inhibition of viral replication in vitro. The study utilized various concentrations of the compound against beta-coronaviruses and reported a dose-dependent response .
- Anticancer Efficacy : Another study focused on evaluating the anticancer effects of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol on different cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis or N-alkylation, as demonstrated in carbazole derivative syntheses. For example, carbazole intermediates are often functionalized using brominated alkyl chains (e.g., 3-chloropropyl or 4-chlorobutyl derivatives) in polar aprotic solvents like acetonitrile with K₂CO₃ as a base. Reaction temperatures (60–80°C) and stoichiometric ratios of carbazole to alkylating agents (1:1.2–1.5) are critical for minimizing side products. Purification via silica gel chromatography with ethyl acetate/hexane gradients (20–50%) is recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with carbazole protons appearing as aromatic singlets (δ 7.8–8.2 ppm) and morpholine protons as multiplet signals (δ 3.5–3.7 ppm). Liquid Chromatography-Mass Spectrometry (LCMS) provides purity (>98%) and molecular ion validation (e.g., m/z 442 [M+H]+ for related analogs). Cross-validation with High-Performance Liquid Chromatography (HPLC) using C18 columns (acetonitrile/water + 0.1% TFA) ensures reproducibility .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?
- Methodological Answer : Solubility is tested in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Stability studies involve incubating the compound at 37°C and analyzing degradation via HPLC at 0, 24, and 48 hours. For oxidation-prone morpholine moieties, antioxidants like ascorbic acid (0.1%) may be added to buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or anomalous LCMS peaks)?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or residual solvents. For NMR, 2D techniques (COSY, HSQC) clarify coupling patterns, while LCMS-MS fragments ions to identify side products (e.g., dechlorinated byproducts). If Rf values in TLC deviate, adjust mobile phase polarity or use preparative TLC to isolate impurities for further analysis .
Q. What computational strategies predict the compound’s physicochemical properties and target interactions?
- Methodological Answer : Quantum Chemistry-based QSPR models (e.g., CC-DPS) calculate logP, pKa, and solubility. Molecular docking (AutoDock Vina) simulates binding to receptors like β-adrenergic or kinase domains, using carbazole’s aromaticity and morpholine’s H-bonding capacity as key parameters. Density Functional Theory (DFT) optimizes 3D conformers to validate NMR chemical shifts .
Q. How do reaction conditions influence the stereochemical outcome of the morpholin-4-yl-propan-2-ol moiety?
- Methodological Answer : Stereoselectivity is controlled by chiral catalysts (e.g., (R)-BINOL) or enantiopure starting materials. For example, (R)-carvedilol derivatives (similar structure) are synthesized using (R)-epichlorohydrin, with optical rotation ([α]D²⁵) monitored to confirm enantiomeric excess. Polarimetric analysis and chiral HPLC (Chiralpak AD-H column) validate stereopurity .
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer : Chlorination at carbazole positions 3 and 6 enhances electron-withdrawing effects, improving receptor affinity. SAR studies compare analogs with varying substituents (e.g., 3,6-dichloro vs. 3-chloro-6-methyl). Bioassays (e.g., enzyme inhibition IC₅₀, cell viability assays) quantify activity, while Hammett plots correlate electronic effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
